molecular formula C14H11F2NO3 B040822 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 119915-47-8

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B040822
M. Wt: 279.24 g/mol
InChI Key: MXSIBAIBBZICDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Liu Zhe (2001) discussed the synthesis of a closely related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, which involves a multi-step process including acyl-chlorination, condensation, decarboxylation, and esterification, resulting in a yield of 48% (Liu, 2001).

Molecular Structure Analysis

  • Wang et al. (2012) studied the structure of a similar compound, noting the presence of a strong intramolecular O—H⋯O hydrogen bond and interactions between the 1,4-dihydroquinoline ring and cyclopropyl group, which are not in the same plane (Wang et al., 2012).

Chemical Reactions and Properties

  • Mella et al. (2001) described the photochemical behavior of a related compound, showing low-efficiency substitution reactions and the influence of environmental conditions on reaction pathways (Mella et al., 2001).
  • Shibamori et al. (1990) explored regioselective displacement reactions in similar compounds, highlighting the influence of substrate and solvent choice on nucleophilic displacement (Shibamori et al., 1990).

Physical Properties Analysis

  • Yin Qiuxiang (2002) investigated the melting and dissociation properties of a similar compound, providing insights into its solubility and thermal behavior (Yin, 2002).

Chemical Properties Analysis

  • Nishimura et al. (1990) focused on the antibacterial activity of 4-oxoquinoline-3-carboxylic acids, revealing structure-activity relationships relevant to the chemical properties of these compounds (Nishimura et al., 1990).

Scientific Research Applications

Synthesis and Structural Analysis

  • A study detailed the synthesis of a closely related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, via a series of reactions starting from 3-methoxyl-2,4,5-trifluorobenzoic acid, achieving an overall yield of 48% (Liu Zhe, 2001).
  • Another research effort isolated and identified (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride as a regioisomer of besifloxacin from a reaction involving 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlighting the structural characterization through NMR, mass spectrometry, and elemental analysis (Zhengjun Xia, Zaixin Chen, Shuitao Yu, 2013).

Antibacterial Properties and Applications

  • A study synthesized and evaluated the structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, identifying that a combination of a C-5 amino group and a C-7 3,5-dimethylpiperazinyl appendage conferred superior antibacterial properties, with sparfloxacin outperforming ciprofloxacin in both in vitro and in vivo potency (T. Miyamoto et al., 1990).
  • Another investigation synthesized 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, testing their anticancer effects against the MCF-7 breast cancer cell line. Certain derivatives demonstrated significant anticancer activity, offering potential therapeutic applications (A. Gaber et al., 2021).

Miscellaneous Applications

  • Research into the melting and dissociation properties of a structurally similar compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, aimed to improve the crystallization and purification process of ciprofloxacin, revealing its significance in industrial manufacturing and quality control (Yin Qiuxiang, 2002).

properties

IUPAC Name

1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSIBAIBBZICDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562617
Record name 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

119915-47-8
Record name 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate (1.9 g) are added 90% acetic acid (20 ml) and conc. hydrochloric acid (5 ml) and the mixture is refluxed for 2 hours. After cooling, the precipitated crystals are isolated, washed with water, ethanol, and diethyl ether in this order to give 1-cyclopropyl-6,7-difluoro-5-methyl-1,4,-dihydro-4-oxoquinoline-3-carboxylic acid (1.6 g), as colorless needles, m.p. 294°-298° C.
Name
ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 ml of 90% acetic acid and 5 ml of concentrated hydrochloric acid were added to 1.9 g of ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by refluxing for 2 hours. After cooling, the crystals precipitated were collected by filtration and washed with water, followed by washing with ethanol and then with diethyl ether to give 1.6 g of 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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